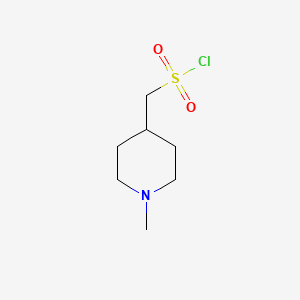

(1-Methylpiperidin-4-YL)methanesulfonyl chloride

Description

(1-Methylpiperidin-4-yl)methanesulfonyl chloride (CAS: 1196156-73-6) is a sulfonyl chloride derivative featuring a piperidine ring substituted with a methyl group at the 1-position and a methanesulfonyl chloride group at the 4-position. Its molecular formula is C₇H₁₄ClNO₂S, with a molecular weight of 211.70 g/mol . This compound is primarily utilized as a pharmaceutical intermediate or drug impurity reference standard, reflecting its role in synthesizing bioactive molecules .

Properties

IUPAC Name |

(1-methylpiperidin-4-yl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2S/c1-9-4-2-7(3-5-9)6-12(8,10)11/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYXFKSGSRVPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717320 | |

| Record name | (1-Methylpiperidin-4-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-73-6 | |

| Record name | 1-Methyl-4-piperidinemethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methylpiperidin-4-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-Methylpiperidin-4-yl Precursors

A common precursor is 1-methyl-4-piperidinemethanol, which can be synthesized from N-Boc-4-piperidinemethanol through reduction with lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under inert atmosphere conditions. The reaction proceeds via:

- Addition of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate to LiAlH4 in THF.

- Stirring at room temperature for extended periods (up to 17 hours).

- Quenching with water and sodium hydroxide to hydrolyze intermediates.

- Extraction and concentration to yield (1-methylpiperidin-4-yl)methanol with yields around 88% and purity near 90%.

This intermediate is critical as it provides the piperidine ring functionalized at the 4-position with a hydroxymethyl group, which can be further transformed.

Introduction of Methanesulfonyl Chloride Group

The sulfonylation step involves converting the hydroxymethyl group to a sulfonyl chloride moiety. A typical method includes reacting the 1-methyl-4-piperidinemethanol with methanesulfonyl chloride (mesyl chloride) under controlled conditions:

- The reaction is usually performed in an inert organic solvent such as dichloromethane or tetrahydrofuran.

- A base such as triethylamine is added to neutralize the hydrochloric acid generated during the reaction.

- The reaction mixture is stirred at low temperatures (0–5 °C) to control the reaction rate and minimize side reactions.

- After completion, the mixture is washed with aqueous sodium chloride and water to remove impurities.

- The organic phase is dried and concentrated to isolate the this compound product.

Solvents and Purification Techniques

The choice of solvent is crucial for reaction efficiency and product purity. Suitable solvents for the sulfonylation and intermediate steps include:

| Solvent Type | Examples |

|---|---|

| Hydrocarbons | Toluene |

| Halogenated hydrocarbons | Dichloromethane, trichloromethane, tetrachloroethane |

| Esters | Ethyl acetate |

| Ethers | Diethyl ether, methyl propyl ether, tetrahydrofuran (THF) |

| Ketones | Acetone, methyl propyl ketone |

| Alcohols | Methanol, ethanol, isopropanol |

Purification steps often involve:

- Washing organic solutions with water and aqueous sodium chloride.

- Removal of solvents by distillation under reduced pressure.

- Precipitation of salts by cooling, solvent removal, or addition of non-solvents.

- Liquid-liquid extraction using columns such as Isolute HM-N for efficient separation.

Research Findings and Data Summary

The preparation of this compound has been optimized to achieve high yield and purity. Key data from experimental procedures include:

| Parameter | Details |

|---|---|

| Starting material | N-Boc-4-piperidinemethanol |

| Reducing agent | Lithium aluminium hydride (LiAlH4) |

| Solvent for reduction | Tetrahydrofuran (THF) |

| Yield of intermediate | ~88% |

| Purity of intermediate | ~90% by LCMS |

| Sulfonylation reagent | Methanesulfonyl chloride |

| Base used | Triethylamine |

| Reaction temperature | 0–5 °C |

| Solvent for sulfonylation | Dichloromethane or THF |

| Purification | Washing with aqueous NaCl, solvent removal |

Chemical Reactions Analysis

Types of Reactions: (1-Methylpiperidin-4-YL)methanesulfonyl chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides.

Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Sulfonyl chlorides and sulfonic acids.

Reduction: Amines and amides.

Substitution: Various substituted piperidines and related compounds.

Scientific Research Applications

Synthetic Applications

The primary applications of (1-Methylpiperidin-4-YL)methanesulfonyl chloride include:

-

Pharmaceutical Synthesis :

- It serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly in the formation of sulfonamides, which are crucial for drug development.

- The compound's ability to react with amines allows for the formation of sulfonamide derivatives, which have been explored for their potential therapeutic effects against various diseases.

-

Modification of Biological Molecules :

- Interaction studies have shown that this compound can modify biological molecules, leading to significant changes in their properties. This is particularly relevant in drug design and development processes, where altering molecular characteristics can enhance efficacy or reduce side effects.

-

Reactivity with Nucleophiles :

- The compound's reactivity with nucleophiles makes it useful in synthetic organic chemistry, allowing chemists to create complex molecules through various reaction pathways.

Case Studies and Research Insights

Recent studies have focused on the synthesis and application of this compound in developing new therapeutic agents. For instance:

- Anticancer Agents : Research has indicated that sulfonamide derivatives synthesized from this compound exhibit promising anticancer activity. These derivatives have been tested in vitro against various cancer cell lines, showing potential for further development into effective treatments .

- Drug Design : The ability to modify drug-like properties through sulfonamide formation has led to advancements in designing compounds with improved pharmacokinetic profiles. For example, modifications using this compound have been shown to enhance solubility and bioavailability in preliminary studies .

Mechanism of Action

The mechanism by which (1-Methylpiperidin-4-YL)methanesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as an electrophile, reacting with nucleophiles to form stable products. The specific molecular targets and pathways depend on the context of its use, such as in enzyme inhibition or as a building block in synthetic chemistry.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires storage under an inert atmosphere at -20°C to maintain stability .

- Hazards : Classified as a Class 8 corrosive substance (UN 3265) with hazard statements H314 (causes severe skin burns) and H290 (may be corrosive to metals) .

Structural and Functional Comparison with Similar Compounds

The compound is compared to structurally related sulfonyl chlorides and piperidine derivatives below.

Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| (1-Methylpiperidin-4-yl)methanesulfonyl chloride | C₇H₁₄ClNO₂S | 211.70 | Piperidine ring with methyl and sulfonyl chloride |

| Methanesulfonyl chloride | CH₃ClO₂S | 114.56 | Simple aliphatic sulfonyl chloride |

| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | Aromatic sulfonyl chloride |

| (1-Methanesulfonylpiperidin-4-yl)methanesulfonyl chloride | C₇H₁₄ClNO₄S₂ | 275.77 | Piperidine ring with two sulfonyl groups |

Key Observations :

- The piperidine ring in the target compound introduces steric and electronic effects absent in simpler sulfonyl chlorides like methanesulfonyl chloride.

Reactivity and Stability

Sulfonyl chlorides are generally highly reactive due to the electrophilic sulfur center. However, substituents modulate reactivity:

Notes:

Hazard and Regulatory Profiles

Regulatory Insights :

- The target compound’s UN 3265 classification aligns with other sulfonyl chlorides but differs from methanesulfonyl chloride (UN 3246), indicating distinct handling requirements .

- All compounds require corrosion-resistant packaging and adherence to OSHA/EPA guidelines for disposal .

Research Findings and Practical Considerations

Waste Disposal

- Highly reactive sulfonyl chlorides like the target compound should be hydrolyzed with 2.5 M NaOH at room temperature, followed by neutralization and disposal as non-toxic waste .

Biological Activity

The compound (1-Methylpiperidin-4-YL)methanesulfonyl chloride (often abbreviated as MPSC) is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This article explores the biological activity of MPSC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MPSC is characterized by the presence of a piperidine ring substituted with a methyl group and a methanesulfonyl chloride functional group. Its chemical formula is , which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 195.70 g/mol |

| Melting Point | - |

| Solubility | Soluble in organic solvents |

| Functional Groups | Sulfonyl chloride |

Anticancer Properties

Research indicates that MPSC exhibits promising anticancer activity. One study demonstrated that compounds containing sulfonamide moieties, similar to MPSC, can inhibit the proliferation of various cancer cell lines. For instance, phenylpyrrolidine sulfonamide derivatives showed significant antiproliferative effects against breast cancer cells in vitro and in xenograft models .

The mechanisms through which MPSC exerts its biological effects are multifaceted:

- Apoptosis Induction : MPSC may induce apoptosis in cancer cells by modulating apoptotic pathways. This includes the inhibition of myeloid cell leukemia-1 (Mcl-1), which antagonizes pro-apoptotic Bcl-2 proteins .

- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest, particularly in the S phase, leading to increased apoptosis rates in treated cells .

Genotoxicity Concerns

Despite its potential therapeutic benefits, there are concerns regarding the genotoxicity of MPSC. Methanesulfonyl chloride (MSC), a related compound, has been flagged as a genotoxic alerting compound due to its reactive nature . This necessitates careful evaluation of MPSC's safety profile in clinical settings.

Study 1: Anticancer Activity Assessment

In a study assessing various sulfonamide derivatives, MPSC was evaluated for its cytotoxic effects against several cancer cell lines. The results indicated that MPSC significantly reduced cell viability in A549 lung cancer cells and HCT116 colon cancer cells, with IC50 values indicating effective concentrations for inducing cytotoxicity .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how MPSC induces apoptosis. Flow cytometry analyses revealed that treatment with MPSC led to an increase in late-stage apoptotic cells in treated populations compared to controls. This suggests that MPSC may play a role in promoting programmed cell death through intrinsic apoptotic pathways .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling (1-Methylpiperidin-4-YL)methanesulfonyl chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use a respirator certified for organic vapors (JIS T 8152 standard) when handling volatile forms .

- Ventilation : Conduct experiments in a fume hood with local exhaust ventilation to prevent inhalation of vapors .

- Emergency Procedures : In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For eye exposure, irrigate with water for at least 10 minutes and seek medical attention .

- Waste Disposal : Collect residues in sealed, corrosion-resistant containers and dispose of via approved hazardous waste facilities .

Q. How can researchers synthesize sulfonamide derivatives using this compound?

- Methodological Answer :

- Reaction Setup : React the compound with primary or secondary amines in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar). Use a molar ratio of 1:1.2 (sulfonyl chloride:amine) .

- Workup : Quench unreacted sulfonyl chloride with ice-cold water, extract the product with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Validation : Confirm sulfonamide formation using H NMR (disappearance of amine protons) and LC-MS for molecular weight verification .

Q. What are the key considerations for assessing the hydrolytic stability of this compound?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis in buffered aqueous solutions (pH 4–10) at 25°C using HPLC or conductometric titration to track chloride ion release .

- Comparative Analysis : Contrast hydrolysis rates with structurally similar agents (e.g., thionyl chloride) to evaluate relative stability. Methanesulfonyl chloride hydrolyzes slower due to its methyl group stabilizing the sulfonyl moiety .

Advanced Research Questions

Q. How can researchers investigate the mechanism of acute toxicity for this compound?

- Methodological Answer :

- In Vitro Models : Expose human bronchial epithelial cells (e.g., BEAS-2B) to sublethal concentrations (0.1–1 mM) and assess reactive oxygen species (ROS) generation via fluorescent probes (e.g., DCFH-DA) .

- Pathway Analysis : Use transcriptomics (RNA-seq) to identify dysregulated genes in neurological or respiratory pathways, corroborated by Western blot for apoptosis markers (e.g., caspase-3) .

- Contradiction Resolution : If data conflicts with structural analogs (e.g., sulfuryl chloride), conduct DFT calculations to compare electrophilic reactivity and explain differential toxicity .

Q. What experimental strategies can optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer :

- Catalytic Optimization : Replace traditional pyridine catalysts with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency and reduce side reactions like over-sulfonation .

- Process Analytics : Use in-situ FTIR to monitor sulfonic acid intermediate formation and adjust reagent addition rates dynamically.

- Scale-Up Considerations : Implement flow chemistry systems to improve heat dissipation and mixing uniformity, critical for large-scale syntheses .

Q. How can the environmental persistence of this compound be modeled in aquatic ecosystems?

- Methodological Answer :

- Bioaccumulation Studies : Calculate the bioconcentration factor (BCF) using OECD 305 guidelines with zebrafish (Danio rerio). The estimated BCF of 1.9 suggests low bioaccumulation potential due to high hydrophilicity (log Kow ~1.3) .

- Soil Mobility Assays : Perform column leaching tests with loamy soil (pH 6.5) to measure Koc (estimated 6.1), indicating high mobility and potential groundwater contamination .

- Degradation Pathways : Investigate photolytic degradation under UV light (254 nm) with GC-MS analysis to identify breakdown products like methanesulfonic acid and CO₂ .

Contradiction Analysis and Resolution

Q. How should researchers address discrepancies in reported toxicity data for methanesulfonyl chloride derivatives?

- Resolution Framework :

- Source Evaluation : Cross-reference SDS documents (e.g., Fujifilm Wako vs. Kishida Chemical ) to identify differences in purity, solvent carriers, or test organisms.

- Dose-Response Curves : Replicate studies using standardized protocols (OECD 423 for acute oral toxicity) to isolate confounding variables (e.g., impurities in commercial batches).

- Meta-Analysis : Use computational tools like QSAR models to predict toxicity endpoints and validate against empirical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.